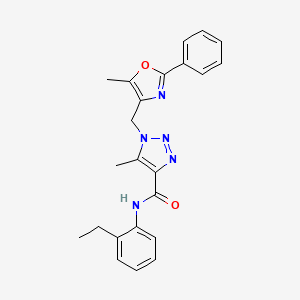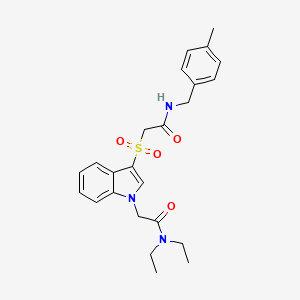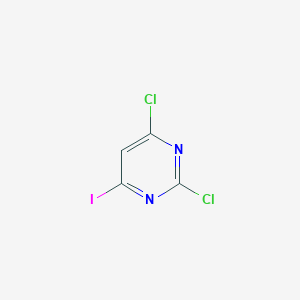![molecular formula C12H17BrClN B2745664 3-[(4-Bromophenyl)methyl]-3-ethylazetidine;hydrochloride CAS No. 2580198-09-8](/img/structure/B2745664.png)
3-[(4-Bromophenyl)methyl]-3-ethylazetidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[(4-Bromophenyl)methyl]-3-ethylazetidine;hydrochloride” is a chemical compound . It’s a derivative of phenylacetic acid containing a bromine atom in the para position .
Molecular Structure Analysis
The molecular structure of “3-[(4-Bromophenyl)methyl]-3-ethylazetidine;hydrochloride” is represented by the InChI code: 1S/C12H16BrN.ClH/c1-2-12(8-14-9-12)7-10-3-5-11(13)6-4-10;/h3-6,14H,2,7-9H2,1H3;1H .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[(4-Bromophenyl)methyl]-3-ethylazetidine;hydrochloride” include a molecular weight of 290.63 . Other properties like color, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points are not explicitly mentioned in the search results .Scientific Research Applications
Synthesis of Functionalized Azetidines
3-[(4-Bromophenyl)methyl]-3-ethylazetidine hydrochloride shows significant synthetic utility, enabling the preparation of various functionalized azetidines. These include 3-alkoxy-, 3-aryloxy-, 3-acetoxy-, 3-hydroxy-, 3-cyano-, 3-carbamoyl-, and 3-amino-3-ethylazetidines. Additionally, it serves as a precursor for synthesizing 3-ethylideneazetidines, which are pivotal in generating novel spirocyclic azetidine building blocks and other functionalized azetidines (Stankovic et al., 2013).
Antimicrobial Applications
Synthesis and Characterization as Antimicrobial Agents
Research on derivatives of 3-[(4-Bromophenyl)methyl]-3-ethylazetidine includes the synthesis and characterization of compounds that have shown potential as antimicrobial agents. This is exemplified by the creation and antimicrobial evaluation of substituted phenyl azetidines, highlighting the role of such derivatives in developing new antimicrobial compounds (Doraswamy & Ramana, 2013).
Antiviral Applications
Antiviral Activity of Derivatives
Some derivatives synthesized from 3-[(4-Bromophenyl)methyl]-3-ethylazetidine have been explored for antiviral activities. Specifically, certain 5-substituted 2,4-diaminopyrimidine derivatives, developed through modifications involving 3-[(4-Bromophenyl)methyl]-3-ethylazetidine structures, demonstrated marked inhibition of retrovirus replication, including HIV, in cell culture. These findings suggest the potential utility of these compounds in antiviral therapy (Hocková et al., 2003).
Chemical Building Blocks
Utility as Chemical Building Blocks
The versatility of 3-[(4-Bromophenyl)methyl]-3-ethylazetidine hydrochloride extends beyond its direct applications, serving as a fundamental building block in the synthesis of diverse chemical entities. This includes its role in constructing complex molecules with potential applications in medicinal chemistry and drug development, showcasing its broad utility in synthetic organic chemistry (Van Hende et al., 2009).
Safety and Hazards
properties
IUPAC Name |
3-[(4-bromophenyl)methyl]-3-ethylazetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN.ClH/c1-2-12(8-14-9-12)7-10-3-5-11(13)6-4-10;/h3-6,14H,2,7-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDABLIXZRWKJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CNC1)CC2=CC=C(C=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Bromophenyl)methyl]-3-ethylazetidine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[N-(cyanomethyl)-1-(2,3-dimethylphenyl)formamido]acetate](/img/structure/B2745583.png)
![2-((4-fluorophenyl)thio)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2745585.png)

![6-Cyclopropyl-2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2745587.png)
![N-(2,4-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2745589.png)
![1-(3-Chlorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2745591.png)
![2-[(2,5-dimethylphenyl)amino]-N-[(2-methoxyphenyl)methyl]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2745592.png)
![(Z)-methyl 2-(2-((2-(4-chlorophenoxy)acetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2745593.png)


![3-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid](/img/structure/B2745597.png)


